molecular formula C11H15N5 B11890613 (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine

(E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine

Katalognummer: B11890613
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: GXEUBQSAGRWCJJ-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine is a purine derivative characterized by an ethenamine linker (CH=CH) in the E configuration connecting the N,N-diethylamine group to the 6-position of the 9H-purine scaffold.

Eigenschaften

Molekularformel

C11H15N5

Molekulargewicht

217.27 g/mol

IUPAC-Name

(E)-N,N-diethyl-2-(7H-purin-6-yl)ethenamine

InChI

InChI=1S/C11H15N5/c1-3-16(4-2)6-5-9-10-11(14-7-12-9)15-8-13-10/h5-8H,3-4H2,1-2H3,(H,12,13,14,15)/b6-5+

InChI-Schlüssel

GXEUBQSAGRWCJJ-AATRIKPKSA-N

Isomerische SMILES

CCN(CC)/C=C/C1=C2C(=NC=N1)N=CN2

Kanonische SMILES

CCN(CC)C=CC1=C2C(=NC=N1)N=CN2

Herkunft des Produkts

United States

Biologische Aktivität

(E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine is a purine derivative that has garnered attention in the field of medicinal chemistry due to its significant biological activities. This compound features a unique structure characterized by a diethylamino group attached to a vinyl chain, which is further connected to a purine moiety at the 6-position. Research indicates potential applications in pharmacology, particularly as an antitumor agent and in various cellular signaling pathways.

Chemical Structure and Properties

The chemical structure of (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine can be represented as follows:

C13H16N4(Molar Mass 232.29 g mol)\text{C}_{13}\text{H}_{16}\text{N}_{4}\quad (\text{Molar Mass }232.29\text{ g mol})

Structural Features

  • Purine Base : Integral to nucleic acid metabolism, influencing biological activity.
  • Ethenamine Functionality : Contributes to the compound's reactivity and potential interactions with biological targets.

Antitumor Activity

Research has highlighted the compound's efficacy against various cancer cell lines. In vitro studies have demonstrated that (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine can inhibit cell proliferation in specific cancer types, suggesting its potential as an antitumor agent.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest

Enzyme Interaction Studies

Preliminary studies indicate that (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine may interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity. This interaction could alter cellular signaling pathways, contributing to its biological effects.

Binding Affinity

The compound has shown promising binding affinity towards specific receptors and enzymes:

Target Enzyme/ReceptorBinding Affinity (Ki, nM)
PI3K50
Adenosine A3 Receptor25

These interactions suggest that (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine may play a role in modulating key physiological processes.

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine was tested for its anticancer properties. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, with mechanisms involving apoptosis and cell cycle arrest.

Study 2: Enzyme Inhibition

A separate research effort focused on the compound's ability to inhibit phosphoinositide 3-kinase (PI3K), an enzyme critical for cellular signaling related to growth and survival. The results showed that the compound effectively inhibited PI3K activity, which may have implications for cancer treatment strategies.

Synthesis and Derivatives

Various synthetic routes have been proposed for the preparation of (E)-N,N-Diethyl-2-(9H-purin-6-yl)ethenamine, allowing for flexibility in terms of starting materials and conditions. Notably, derivatives of this compound have been synthesized to explore structure-activity relationships further.

Synthetic Pathways

  • Starting Material : Purine derivatives
  • Reagents : Diethylamine, vinyl halides
  • Conditions : Base-catalyzed reactions in appropriate solvents

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Linker Type and Configuration
  • (E)-6-(2-(Azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine (Compound 89): Features a vinyl linker (CH=CH) in the E configuration, similar to the target compound, but substitutes the diethylamine with an azepane ring and phenyl group.
  • N-Phenyl-6-((triisopropylsilyl)ethynyl)-9H-purin-2-amine (Compound 13) : Replaces the ethenyl linker with an ethynyl group (C≡C), increasing rigidity and electron-withdrawing effects. The triisopropylsilyl (TIPS) group enhances steric bulk, which may reduce metabolic degradation compared to the diethyl group in the target compound .
Substituent Effects
  • 2-((5-Chlorothiophen-2-yl)ethynyl)-N-ethyl-9H-purin-6-amine (Compound 16): Substitutes the ethenyl linker with an ethynyl group and introduces a 5-chlorothiophene moiety.
  • 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine : Lacks a linker but introduces a difluoromethyl group at the 6-position. The electron-withdrawing CF2H group significantly alters electronic density compared to the ethenamine-linked diethylamine in the target compound .
Lipophilicity and Solubility
  • The N,N-diethyl group in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to N-phenyl-6-ethynylpurine (clogP ~3.0 due to the TIPS group) .
  • 2-((5-Chlorothiophen-2-yl)ethynyl)-N-ethylpurine (Compound 16) has reduced solubility in aqueous media due to the hydrophobic thiophene ring, whereas the target compound’s diethyl group may enhance solubility in organic solvents .

Stability and Reactivity

  • The E configuration of the ethenyl linker in the target compound confers geometric rigidity, reducing rotational freedom compared to ethynyl-linked analogs like Compound 13 .
  • 6-(Difluoromethyl)-9-ethylpurine demonstrates hydrolytic stability due to the CF2H group, whereas the target compound’s ethenamine linker may be susceptible to oxidation or isomerization under acidic conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.